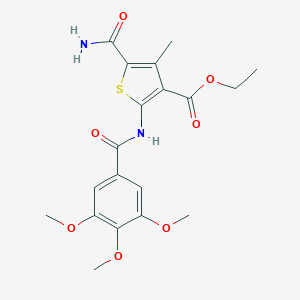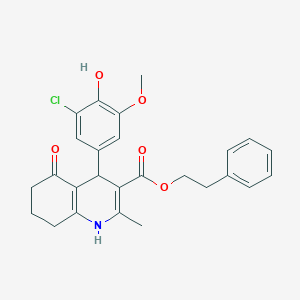
ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE: is a synthetic compound that features a thiophene ring substituted with various functional groups. The presence of the 3,4,5-trimethoxybenzoyl moiety is particularly notable, as it is a common pharmacophore in medicinal chemistry, known for its diverse bioactivity effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine: The 3,4,5-trimethoxybenzoyl moiety is known for its biological activity, including anti-cancer, anti-fungal, and anti-bacterial properties. This makes the compound a candidate for drug development and biomedical research .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The 3,4,5-trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound can also interact with bacterial enzymes, contributing to its anti-bacterial properties .
Comparaison Avec Des Composés Similaires
Colchicine: Contains a trimethoxybenzoyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a similar pharmacophore, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with similar structural features.
Uniqueness: What sets ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE apart is its thiophene ring, which provides additional sites for chemical modification and enhances its biological activity .
Propriétés
Formule moléculaire |
C19H22N2O7S |
|---|---|
Poids moléculaire |
422.5g/mol |
Nom IUPAC |
ethyl 5-carbamoyl-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O7S/c1-6-28-19(24)13-9(2)15(16(20)22)29-18(13)21-17(23)10-7-11(25-3)14(27-5)12(8-10)26-4/h7-8H,6H2,1-5H3,(H2,20,22)(H,21,23) |
Clé InChI |
KRWHQQLOWPIRML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B448182.png)


![(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B448188.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B448189.png)
![3-allyl-2-(allylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B448190.png)
![Methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448192.png)
![6-{2-[(4-Bromobenzyl)oxy]phenyl}-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448194.png)
![N-(3,4-dimethoxyphenyl)-N-(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B448195.png)
![[2-(5-Chlorothiophen-2-yl)quinolin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B448197.png)
![ethyl 2-({[3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448199.png)
![2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetonitrile](/img/structure/B448201.png)
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-furyl)quinoline](/img/structure/B448202.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448209.png)
